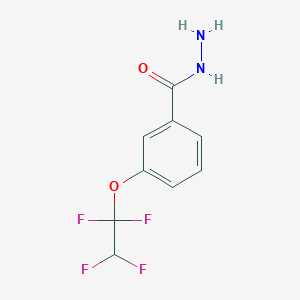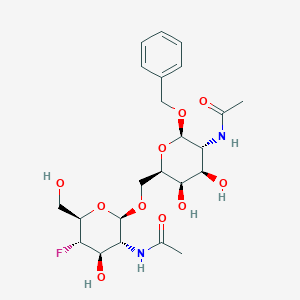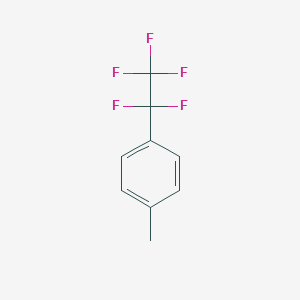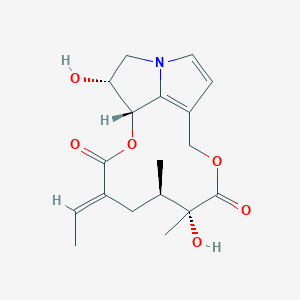
Dehydroanacrotine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroanacrotine (DHAn) is a natural compound that belongs to the family of alkaloids. It was first isolated from the roots of the plant Anacrotine paniculata, which is commonly found in China and India. DHAn has gained significant attention in recent years due to its potential therapeutic properties.
作用机制
The mechanism of action of Dehydroanacrotine is not fully understood. However, studies have shown that Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
生化和生理效应
Dehydroanacrotine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dehydroanacrotine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, Dehydroanacrotine has been found to have a positive effect on the immune system, increasing the production of natural killer (NK) cells and enhancing their cytotoxic activity.
实验室实验的优点和局限性
Dehydroanacrotine has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from natural sources. Dehydroanacrotine is also stable and can be stored for long periods without degradation. However, Dehydroanacrotine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Dehydroanacrotine is not widely available commercially, which can limit its use in experiments.
未来方向
There are several future directions for Dehydroanacrotine research. First, further studies are needed to fully understand the mechanism of action of Dehydroanacrotine. This will help to identify potential targets for therapeutic intervention. Second, more research is needed to investigate the potential therapeutic applications of Dehydroanacrotine, including its use in the treatment of autoimmune diseases and cancer. Finally, the development of new synthesis methods for Dehydroanacrotine will help to increase its availability and facilitate further research.
Conclusion
In conclusion, Dehydroanacrotine is a natural compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. Dehydroanacrotine has several advantages for lab experiments, including its availability and stability. However, its mechanism of action is not fully understood, and more research is needed to investigate its potential therapeutic applications.
合成方法
Dehydroanacrotine can be synthesized through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis of Dehydroanacrotine involves the use of several chemical reagents to produce the compound. However, the isolation of Dehydroanacrotine from natural sources is the most common method used. This involves the extraction of the compound from the roots of Anacrotine paniculata using various solvents and purification techniques.
科学研究应用
Dehydroanacrotine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various autoimmune diseases.
属性
CAS 编号 |
111844-46-3 |
|---|---|
产品名称 |
Dehydroanacrotine |
分子式 |
C18H23NO6 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(1S,4E,6R,7R,16R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1 |
InChI 键 |
AJPUVLCTVZSDCX-QZYMSODOSA-N |
手性 SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=C3[C@@H]([C@@H](CN3C=C2)O)OC1=O)(C)O)C |
SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
规范 SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
同义词 |
dehydroanacrotine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




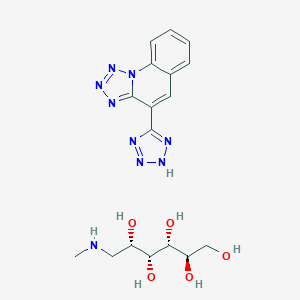
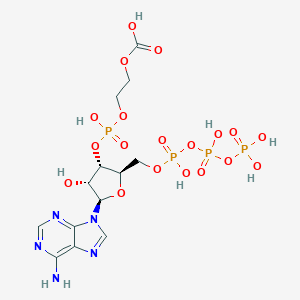
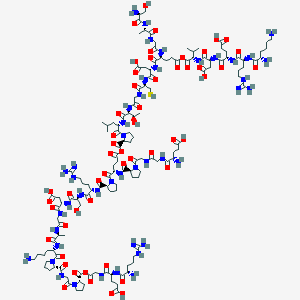

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
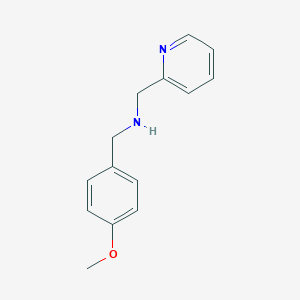
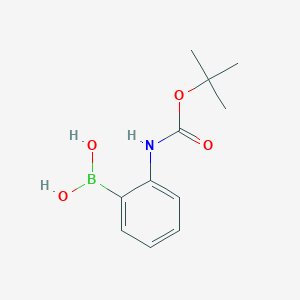
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
